molecular formula C14H10N2OS B14914604 5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione

5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B14914604
M. Wt: 254.31 g/mol
InChI Key: AGMWFRVAWHRSIH-UHFFFAOYSA-N
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Description

5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound featuring a 1,3,4-oxadiazole-2-thione core substituted at the 5-position with a biphenyl group. The oxadiazole-thione scaffold is known for its diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

5-(3-phenylphenyl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C14H10N2OS/c18-14-16-15-13(17-14)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H,16,18)

InChI Key

AGMWFRVAWHRSIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NNC(=S)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-3-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium hydroxide or sodium hydroxide. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-3-yl)-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Nitrated, halogenated, and sulfonated derivatives of the biphenyl group.

Scientific Research Applications

5-([1,1’-Biphenyl]-3-yl)-1,3,4-oxadiazole-2(3H)-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-3-yl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Oxadiazole-Thione Derivatives

Key Observations :

  • Biphenyl vs. Aryl Substitutents : The biphenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to smaller substituents like methylphenyl or chlorophenyl .
  • Mannich Bases : Piperidine or piperazine side chains introduced via Mannich reactions improve solubility and antimicrobial/anticancer efficacy .
Antimicrobial Activity
Compound Microbial Targets (IC₅₀/MIC) Key Findings Reference ID
5-(3,4-Dichlorophenyl)-derivatives S. aureus, E. coli, C. albicans Moderate activity (MIC ~100 µg/mL)
5-(2-Aminophenyl)-derivatives S. aureus, K. aerogenes Activity comparable to amikacin (100 µg/mL)
5-(Pyridine-4-yl)-derivatives B. subtilis, A. niger Enhanced activity with piperazine chains

Comparison :

  • Biphenyl analogs are hypothesized to exhibit broader-spectrum activity due to increased lipophilicity and membrane penetration.
Anticancer Activity
Compound Cancer Cell Lines (IC₅₀) Mechanism of Action Reference ID
5-(Quinolin-2-yl)-derivatives HepG2, MCF-7 (IC₅₀ = 0.8–0.9 µM) Telomerase inhibition
3-(Dodecylpiperazinyl)-derivatives 4T1, CT26.WT (Apoptosis induction) Caspase activation, mitochondrial disruption
5-(4-Methoxyphenoxy)-derivatives MMP-9 inhibition (IC₅₀ = 12–18 µM) Matrix metalloproteinase inhibition

Key Insight :

  • Bulky substituents (e.g., quinolinyl, biphenyl) enhance telomerase or enzyme inhibition, while alkyl chains (e.g., dodecylpiperazine) promote apoptosis .
Enzyme Inhibition
Compound Enzyme Target (IC₅₀/Kᵢ) Selectivity Reference ID
5-(t-BDMS-oxyphenyl)-thiadiazole-thione NPP1 (IC₅₀ = 66.47 µM) Non-competitive inhibition
5-(4-Methoxyphenyl)-oxadiazole-thione NPP1 (IC₅₀ = 368 µM) Lower potency than thiadiazole analogs

Structural Advantage :

  • Thione sulfur and aryl groups are critical for hydrogen bonding and hydrophobic interactions with enzyme active sites .

Physicochemical and Spectral Properties

  • Tautomerism : Thione-thiol tautomerism in oxadiazole derivatives (e.g., 5-(thiophen-2-yl)-analogs) affects reactivity and bioactivity .
  • Solubility : Piperidine/pyrrolidine substituents enhance aqueous solubility, as seen in Mannich base derivatives .
  • Characterization : FT-IR (C=S stretch ~1200 cm⁻¹), ¹H NMR (thione proton at δ 13–14 ppm), and elemental analysis are standard for validation .

Biological Activity

5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12N2SO\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{S}\text{O}

This structure features a biphenyl moiety and a thione functional group that contribute to its biological properties.

1. Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 µg/mL . The presence of the thione group is often correlated with enhanced antimicrobial efficacy.

CompoundMIC (µg/mL)Activity Type
Oxadiazole Derivative A16Gram-positive
Oxadiazole Derivative B31.25Gram-negative
Oxadiazole Derivative C62.5Fungal

2. Anticancer Activity

The anticancer potential of oxadiazoles has been extensively studied. The mechanism of action often involves the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation . In vitro studies have shown that compounds similar to this compound can inhibit cancer cell lines with IC50 values in the low micromolar range.

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)5.0HDAC Inhibition
HeLa (Cervical)8.5Thymidylate Synthase Inhibition

3. Anti-inflammatory Activity

Oxadiazoles have also shown promise in reducing inflammation. Studies indicate that certain derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .

Case Study 1: Antimicrobial Screening

A recent study evaluated a series of oxadiazole derivatives for their antimicrobial activity against various pathogens. The results indicated that compounds containing the biphenyl moiety exhibited superior activity compared to their non-biphenyl counterparts . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Efficacy

In another investigation focused on the anticancer properties of oxadiazoles, researchers synthesized several derivatives and tested them against multiple cancer cell lines. The results demonstrated that modifications at the nitrogen and sulfur positions significantly affected cytotoxicity and selectivity towards cancer cells .

Q & A

Q. What are the standard synthetic routes for 5-[1,1'-biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione and its derivatives?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Step 1 : Esterification of substituted aromatic acids (e.g., biphenyl carboxylic acid derivatives) to form aromatic esters.
  • Step 2 : Reaction with hydrazine hydrate (99%) to yield substituted benzohydrazides.
  • Step 3 : Cyclization with carbon disulfide (CS₂) under reflux conditions to form the oxadiazole-thione core.
  • Step 4 : Acylation or alkylation to introduce functional groups at the 2nd or 5th positions .
    Example: For 5-(3-chloro-biphenyl-4-yl)-1,3,4-oxadiazole-2-thiol, cyclization of 3-chloro-biphenyl-4-carbohydrazide with CS₂ and KOH in ethanol yielded the product in 88% yield, confirmed by 1^1H NMR and mass spectrometry .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Key techniques include:
  • FT-IR : Confirms thione (-C=S) stretching at ~1200–1250 cm⁻¹ and N-H vibrations at ~3200–3400 cm⁻¹.
  • 1^1H/13^{13}C NMR : Identifies aromatic protons (δ 7.4–8.2 ppm) and biphenyl coupling patterns.
  • Mass Spectrometry (ESI+) : Validates molecular ion peaks (e.g., m/z 289.0 [M+H]+ for 5-(3-chloro-biphenyl-4-yl) derivatives) .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, N, S content .

Q. How are reactive intermediates stabilized during synthesis?

  • Methodological Answer :
  • Benzohydrazides : Stabilized by low-temperature storage (4°C) and inert atmospheres (N₂) to prevent oxidation.
  • Thiol intermediates : Protected via in-situ generation under basic conditions (e.g., KOH) to avoid disulfide formation .

Q. What purification techniques are critical for isolating the compound?

  • Methodological Answer :
  • Recrystallization : Ethanol or methanol is used to remove unreacted hydrazides or byproducts.
  • Column Chromatography : Silica gel with chloroform:methanol (9:1) resolves closely related derivatives.
  • TLC Monitoring : Methanol:chloroform (2:8) ensures reaction completion .

Advanced Research Questions

Q. How to resolve contradictions in spectral data from different synthetic batches?

  • Methodological Answer :
  • Control Experiments : Replicate reactions under identical conditions (temperature, solvent purity) to isolate variables.
  • Advanced NMR Techniques : Use 1^1H-13^{13}C HSQC or COSY to confirm biphenyl coupling patterns and rule out regioisomers.
  • X-ray Crystallography : Resolves ambiguities in tautomeric forms (thione vs. thiol) .

Q. How to study thione-thiol tautomerism and its impact on reactivity?

  • Methodological Answer :
  • Solvent Polarity Studies : Compare tautomeric equilibrium in DMSO (polar, stabilizes thione) vs. chloroform (non-polar, favors thiol) using 1^1H NMR.
  • Computational Modeling : Density Functional Theory (DFT) at B3LYP/6-31G* level calculates energy differences between tautomers.
  • Kinetic Trapping : Use alkylating agents (e.g., methyl iodide) to isolate thiol intermediates .

Q. How to design biological activity assays for antimicrobial properties?

  • Methodological Answer :
  • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (ISO 20776-1).
  • Time-Kill Assays : Assess bactericidal effects at 2× MIC over 24 hours.
  • Synergy Studies : Combine with standard antibiotics (e.g., ciprofloxacin) to evaluate enhanced efficacy .

Q. How to perform computational modeling of electronic properties?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) to optimize geometry and compute HOMO-LUMO gaps.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol using GROMACS.
  • Docking Studies : AutoDock Vina predicts binding affinities to targets like glycogen synthase kinase-3β .

Q. How to determine crystal structure using SHELX?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
  • Structure Solution : SHELXD identifies heavy atoms via dual-space methods.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates via R-factor (<5%) .

Q. How to investigate structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the biphenyl position.
  • QSAR Modeling : Use MLR (Multiple Linear Regression) to correlate logP, polar surface area, and IC₅₀ values.
  • In Silico Screening : SwissADME predicts pharmacokinetic properties (e.g., bioavailability) .

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